5-iodoFuro[3,2-b]pyridine
Overview
Description
5-Iodofuro[3,2-b]pyridine is a heterocyclic compound that contains both a furan and a pyridine ring, with an iodine atom attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodofuro[3,2-b]pyridine typically involves the iodination of furo[3,2-b]pyridine. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is usually carried out at room temperature to avoid decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
5-Iodofuro[3,2-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are typically used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azidofuro[3,2-b]pyridine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 5-phenylfuro[3,2-b]pyridine .
Scientific Research Applications
5-Iodofuro[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: It is used as a probe in chemical biology to study protein-ligand interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-iodofuro[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of protein kinases. The iodine atom and the furo[3,2-b]pyridine core interact with the active site of the kinase, blocking its activity. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-iodofuro[3,2-b]pyridine
- 5-Chlorofuro[3,2-b]pyridine
- 5-Azidofuro[3,2-b]pyridine
Uniqueness
5-Iodofuro[3,2-b]pyridine is unique due to the presence of the iodine atom, which makes it highly reactive and versatile in various chemical reactions. Compared to its bromine or chlorine analogs, the iodine derivative often exhibits higher reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-iodofuro[3,2-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWLCRVCRLOCIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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